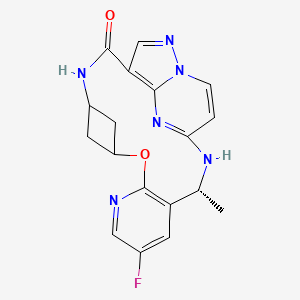

Trk-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trk-IN-7 is a potent inhibitor of tropomyosin receptor kinase (TRK), which includes TRKA, TRKB, and TRKC. These kinases are part of the receptor tyrosine kinase family and play a crucial role in the development and function of the nervous system. This compound has shown significant potential in inhibiting TRK activity, making it a promising candidate for therapeutic applications, particularly in cancer treatment where TRK fusions are present .

Méthodes De Préparation

The synthesis of Trk-IN-7 involves several steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification techniques like crystallization or chromatography. Industrial production methods focus on optimizing yield and safety, often involving high-throughput synthesis and automated processes to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Trk-IN-7 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within this compound, potentially altering its activity.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Applications De Recherche Scientifique

Trk-IN-7 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study TRK signaling pathways and to develop new TRK inhibitors.

Biology: Helps in understanding the role of TRK in neuronal development and function.

Medicine: Shows potential in treating cancers with TRK fusions, such as certain types of lung, thyroid, and colorectal cancers. It is also being explored for its role in pain management and neurodegenerative diseases.

Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting TRK-related pathways

Mécanisme D'action

Trk-IN-7 exerts its effects by binding to the ATP-binding site of TRK receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors, and it affects pathways such as the PI3K/AKT, RAS/MAPK, and PLCγ pathways .

Comparaison Avec Des Composés Similaires

Trk-IN-7 is compared with other TRK inhibitors like larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown higher potency and selectivity in some studies. Similar compounds include:

Larotrectinib: A selective TRK inhibitor approved for treating TRK fusion-positive cancers.

Entrectinib: A multi-kinase inhibitor targeting TRK, ROS1, and ALK, also approved for TRK fusion-positive cancers.

LOXO-195: A next-generation TRK inhibitor designed to overcome resistance to earlier TRK inhibitors

This compound stands out due to its high potency and broad inhibition profile against various TRK mutations, making it a valuable compound in both research and therapeutic contexts.

Propriétés

Formule moléculaire |

C18H17FN6O2 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

(14R)-11-fluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |

InChI |

InChI=1S/C18H17FN6O2/c1-9-13-4-10(19)7-20-18(13)27-12-5-11(6-12)23-17(26)14-8-21-25-3-2-15(22-9)24-16(14)25/h2-4,7-9,11-12H,5-6H2,1H3,(H,22,24)(H,23,26)/t9-,11?,12?/m1/s1 |

Clé InChI |

MPTHHGRJSLVPSX-OIKLOGQESA-N |

SMILES isomérique |

C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |

SMILES canonique |

CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

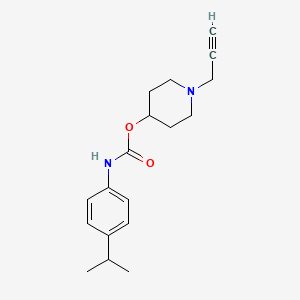

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

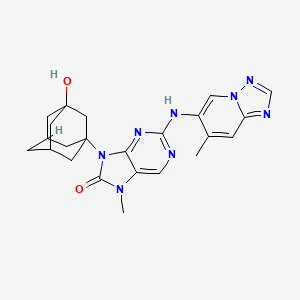

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)